methyl (2S)-2-amino-3-(3-methylphenyl)propanoate
Description
Methyl (2S)-2-amino-3-(3-methylphenyl)propanoate is a chiral amino acid ester featuring a 3-methylphenyl substituent at the β-position and a methyl ester group. The (2S) configuration confers stereochemical specificity, making it relevant in pharmaceutical synthesis and biochemical studies. Its molecular formula is C₁₁H₁₅NO₂ (molecular weight: 193.24 g/mol).
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
NHIPPLGOPVWXLR-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Thionyl chloride (SOCl₂) is preferred due to its dual role as a dehydrating agent and catalyst.
-
Solvent : Anhydrous methanol ensures high reactivity while minimizing side reactions.
-
Temperature : The reaction proceeds at room temperature after an initial cooling phase (0–5°C) to control exothermicity.
Example Protocol
-
Suspend 2-amino-3-(3-methylphenyl)propanoic acid (30.76 mmol) in methanol (120 mL).
-
Add SOCl₂ (154 mmol) dropwise under ice cooling.
-
Stir the mixture at room temperature for 12–18 hours.
-
Evaporate the solvent under reduced pressure, then basify the residue with saturated NaHCO₃.
-
Extract the product with ethyl acetate and purify via recrystallization.
Yield : ~80–85% (4.97 g from 5.56 g starting material).
Purity : >95% enantiomeric excess (e.e.) confirmed by chiral HPLC.
Stereochemical Considerations
The (2S)-configuration is preserved during esterification due to the absence of racemization under mild acidic conditions. Computational studies suggest that the methyl group at the 3-position of the phenyl ring stabilizes the transition state via hydrophobic interactions, enhancing stereochemical fidelity.
Enzymatic Resolution of Racemic Mixtures
While chemical synthesis dominates industrial production, enzymatic methods offer an alternative for obtaining enantiopure product.
Lipase-Catalyzed Kinetic Resolution
-
Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
-
Substrate : Racemic methyl 2-amino-3-(3-methylphenyl)propanoate.
-
Reaction : Hydrolysis of the (R)-enantiomer in aqueous buffer (pH 7.4) at 37°C.
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion (%) | 48–52 |
| E.e. (product) | >99% (S) |
| Reaction Time (h) | 24–36 |
This method achieves high enantioselectivity but requires additional steps to separate the unreacted (R)-ester from the (S)-acid product.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to improve efficiency and reduce costs.
Continuous Esterification Process
-
Reactor Type : Tubular reactor with static mixers.
-
Conditions :
-
Temperature: 50°C
-
Pressure: 2 bar
-
Residence Time: 30 minutes
-
-
Catalyst : Heterogeneous sulfonic acid resin (e.g., Amberlyst™ 15).
Advantages Over Batch Processing
Comparative Analysis of Methods
| Method | Yield (%) | Purity (% e.e.) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Fischer Esterification | 85 | 95 | High | 120–150 |
| Enzymatic Resolution | 48 | 99 | Moderate | 300–400 |
| Continuous Flow | 98 | 99.5 | High | 90–110 |
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-methylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the corresponding acid, which can then participate in various metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Derivatives
Methyl (2S)-2-Amino-3-phenylpropanoate
- Molecular Weight : 179.22 g/mol .
- Key Differences : The absence of the 3-methyl group reduces steric bulk and lipophilicity. This compound serves as a precursor for peptide synthesis and chiral catalysts .
Methyl (2S)-2-Amino-3-(4-hydroxyphenyl)propanoate
- Structure : 4-Hydroxyphenyl substituent.
- Molecular Weight : 195.20 g/mol (estimated).
- Key Differences: The hydroxyl group increases polarity, enhancing solubility in aqueous media. Used in fluorescent amino acid derivatives and enzyme substrate studies .
Methyl (2S)-2-Amino-3-(2-naphthyl)propanoate Hydrochloride
Heterocyclic and Halogenated Analogs
Methyl (2S)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoate
- Structure : Bromoindole substituent.
- Molecular Weight : 327.15 g/mol (estimated).
- Key Differences : The bromine atom introduces electronegativity and heavy atom effects, useful in X-ray crystallography and halogen bonding studies. Higher reactivity in cross-coupling reactions compared to methyl-substituted analogs .
Methyl (2S)-2-Amino-3-(pyridin-4-yl)propanoate
Steric and Functional Group Modifications
Ethyl (2S)-2-Amino-3-(3-methylphenyl)propanoate
- Structure : Ethyl ester instead of methyl.
- Molecular Weight : 207.27 g/mol .
- Key Differences : The ethyl ester increases lipophilicity and may enhance membrane permeability. Slower hydrolysis rates compared to methyl esters in vivo .
Methyl (2S,3R)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoate
Comparative Data Table
Biological Activity
Methyl (2S)-2-amino-3-(3-methylphenyl)propanoate, also known as a chiral amino acid derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound may be attributed to its interaction with neurotransmitter systems. Similar compounds have been shown to influence neurotransmitter receptors, particularly glutamate receptors, which play a significant role in synaptic transmission and plasticity. This interaction could have implications in treating neurological disorders such as epilepsy and depression.
Biological Activities
-
Neurotransmitter Modulation :
- The compound has been studied for its potential role as a neurotransmitter precursor or modulator. Its structural similarities with other amino acids suggest it may interact with glutamate receptors, influencing neurological functions.
-
Antimicrobial Properties :
- Preliminary investigations indicate that this compound exhibits antimicrobial activity. This suggests potential applications in combating bacterial infections.
-
Anticancer Potential :
- Research has explored the compound's anticancer properties, although specific mechanisms and efficacy remain to be fully elucidated.
-
Anti-inflammatory Effects :
- Some studies suggest that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neurotransmitter Modulation | Influences glutamate receptors | |
| Antimicrobial | Exhibits activity against bacteria | |
| Anticancer | Potential anticancer effects | |
| Anti-inflammatory | Possible reduction in inflammation |
Case Study: Neurotransmitter Interaction
A study investigated the interaction of this compound with glutamate receptors in vitro. The results indicated that the compound could enhance synaptic plasticity, suggesting its potential use in treating cognitive disorders.
Case Study: Antimicrobial Activity
In another study, this compound was tested against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against gram-positive bacteria, indicating its potential as a therapeutic agent in infectious diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for methyl (2S)-2-amino-3-(3-methylphenyl)propanoate?
- Methodological Answer : Synthesis typically involves enantioselective methods to preserve the (2S)-configuration. Key steps include:
- Chiral Auxiliary Use : Employing (S)-tert-butyl sulfinamide for asymmetric induction during alkylation of 3-methylbenzyl halides .
- Esterification : Reaction of the corresponding carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the enantiomerically pure product.
- Validation : Purity is confirmed via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) and optical rotation measurements .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.7–3.8 ppm (ester methyl), δ 4.1–4.3 ppm (α-proton, split due to stereochemistry), and aromatic protons (δ 6.8–7.3 ppm) confirm the 3-methylphenyl group .
- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and 55–60 ppm (chiral α-carbon) are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 224.12) .
- X-ray Crystallography : Used to resolve stereochemical ambiguities (e.g., compare with related structures in ) .
Q. What are its primary applications in medicinal chemistry research?
- Methodological Answer :
- Enzyme Inhibition Studies : Acts as a scaffold for designing inhibitors targeting amino acid-processing enzymes (e.g., aminopeptidases) due to its chiral amino ester motif .
- Prodrug Development : The methyl ester enhances cell permeability, enabling studies on intracellular hydrolysis to active carboxylic acids .
- Structure-Activity Relationship (SAR) : Modifications to the 3-methylphenyl group (e.g., halogenation) are explored to optimize binding affinity .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Use of Ru-BINAP catalysts in hydrogenation of α,β-unsaturated precursors achieves >95% ee .
- Kinetic Resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica lipase B) selectively cleaves the undesired (R)-enantiomer .
- Troubleshooting : Monitor ee via chiral HPLC; if <90%, repeat crystallization with chiral resolving agents (e.g., L-tartaric acid) .
Q. What strategies address contradictions in reported solubility data?
- Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions, ethyl acetate for nonpolar).
- Temperature-Dependent Studies : Measure solubility in PBS (pH 7.4) at 25°C vs. 37°C to account for physiological variability .
- Data Reconciliation : Compare with structurally analogous compounds (e.g., methylsulfonyl-substituted derivatives in ) to identify substituent effects on solubility .
Q. How to analyze its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzyme active sites (e.g., aminopeptidase N) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Enzyme Kinetics : Monitor hydrolysis rates via UV-Vis spectroscopy (e.g., coupled assay with L-alanine dehydrogenase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
